

# Synthesis and characterization of 1-Acetyl-4-(2-tolyl)thiosemicarbazide.

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## Compound of Interest

Compound Name: 1-Acetyl-4-(2-tolyl)thiosemicarbazide

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An In-depth Technical Guide on the Synthesis and Characterization of **1-Acetyl-4-(2-tolyl)thiosemicarbazide**

## Abstract

This technical guide details the synthesis and characterization of **1-Acetyl-4-(2-tolyl)thiosemicarbazide**, a compound of interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.<sup>[1][2][3][4][5]</sup> This document provides a comprehensive overview of the synthetic protocol, detailed experimental procedures, and in-depth characterization using modern spectroscopic techniques. All quantitative data are summarized for clarity, and key processes are visualized to aid in comprehension for researchers, scientists, and professionals in drug development.

## Introduction

Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems and as pharmacologically active agents.<sup>[3][6]</sup> The core thiosemicarbazide scaffold can be readily modified at different positions to modulate its physicochemical properties and biological activity. The title compound, **1-Acetyl-4-(2-tolyl)thiosemicarbazide**, features an acetyl group at the N-1 position and a 2-tolyl (ortho-methylphenyl) group at the N-4 position. These substitutions are anticipated to influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide

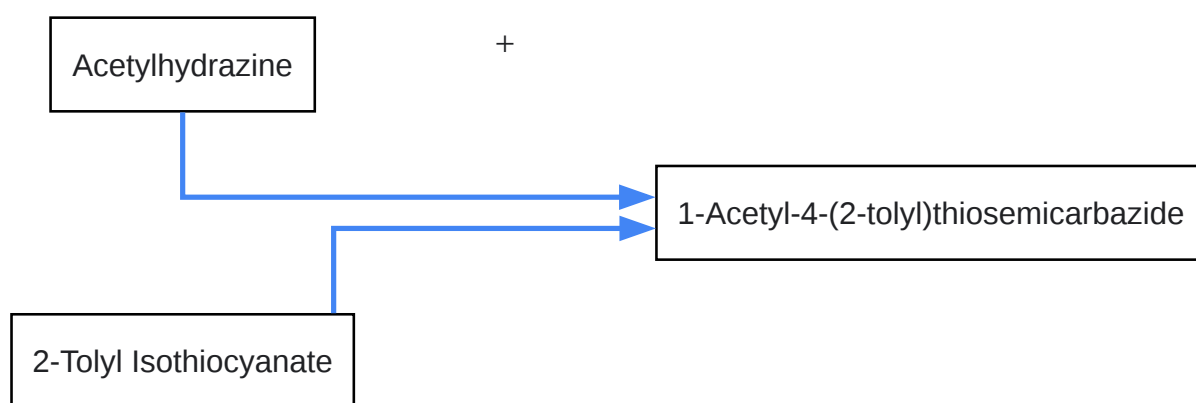
outlines a reproducible synthetic method and the analytical techniques required for structural confirmation and purity assessment.

## Synthesis

The synthesis of **1-Acetyl-4-(2-tolyl)thiosemicarbazide** is achieved through a nucleophilic addition reaction between acetylhydrazine and 2-tolyl isothiocyanate. This method is a common and efficient route for preparing 1,4-disubstituted thiosemicarbazides.[7]

## General Reaction Scheme

The reaction proceeds by the attack of the terminal nitrogen atom of acetylhydrazine on the electrophilic carbon atom of the isothiocyanate group of 2-tolyl isothiocyanate.



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Caption: Synthetic scheme for **1-Acetyl-4-(2-tolyl)thiosemicarbazide**.

## Experimental Protocol

This protocol provides a detailed method for the laboratory synthesis of the title compound.

Materials:

- Acetylhydrazine
- 2-Tolyl isothiocyanate
- Absolute Ethanol

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Buchner funnel and filter paper

#### Procedure:

- In a 100 mL round-bottom flask, dissolve a specific molar equivalent of acetylhydrazine in 30 mL of absolute ethanol.
- To this stirred solution, add an equimolar amount of 2-tolyl isothiocyanate dropwise at room temperature.
- After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.[8]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
- Wash the solid product with cold ethanol to remove any unreacted starting materials.
- Dry the purified product in a desiccator or a vacuum oven at a low temperature.

## Characterization

The structure and purity of the synthesized **1-Acetyl-4-(2-tolyl)thiosemicarbazide** are confirmed using various spectroscopic methods. The expected data, based on analogous compounds, are presented below.[8][9]

## Physical Properties

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>3</sub> OS
Molecular Weight	223.29 g/mol
Appearance	White to off-white crystalline solid
Melting Point	To be determined experimentally

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are summarized in the table below.

Wavenumber (cm <sup>-1</sup> )	Assignment	Description
3150-3300	N-H stretching	Multiple bands for different NH groups
2920-3100	C-H stretching	Aromatic and aliphatic C-H bonds
~1670	C=O stretching	Amide I band from the acetyl group
~1590	C=C stretching	Aromatic ring stretching
~1540	N-H bending	Amide II band
~1280	C=S stretching	Thioamide group vibration

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the molecular structure. The spectra are typically recorded in DMSO-d<sub>6</sub>.

3.3.1. <sup>1</sup>H NMR Spectroscopy The expected chemical shifts for the protons in the molecule are listed below.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~10.0-11.0	Singlet	-NH- (Thioamide)
~9.5-10.5	Singlet	-NH- (Amide)
~8.0-9.0	Singlet	-NH- (Thioamide)
~7.1-7.4	Multiplet	Aromatic protons
~2.2-2.4	Singlet	-CH <sub>3</sub> (Tolyl)
~2.0-2.2	Singlet	-CH <sub>3</sub> (Acetyl)

3.3.2. <sup>13</sup>C NMR Spectroscopy The expected chemical shifts for the carbon atoms are presented in the following table.

Chemical Shift ( $\delta$ , ppm)	Assignment
~178-182	C=S (Thioamide)
~168-172	C=O (Amide)
~135-140	Aromatic C (ipso)
~125-135	Aromatic C
~20-25	-CH <sub>3</sub> (Acetyl)
~17-20	-CH <sub>3</sub> (Tolyl)

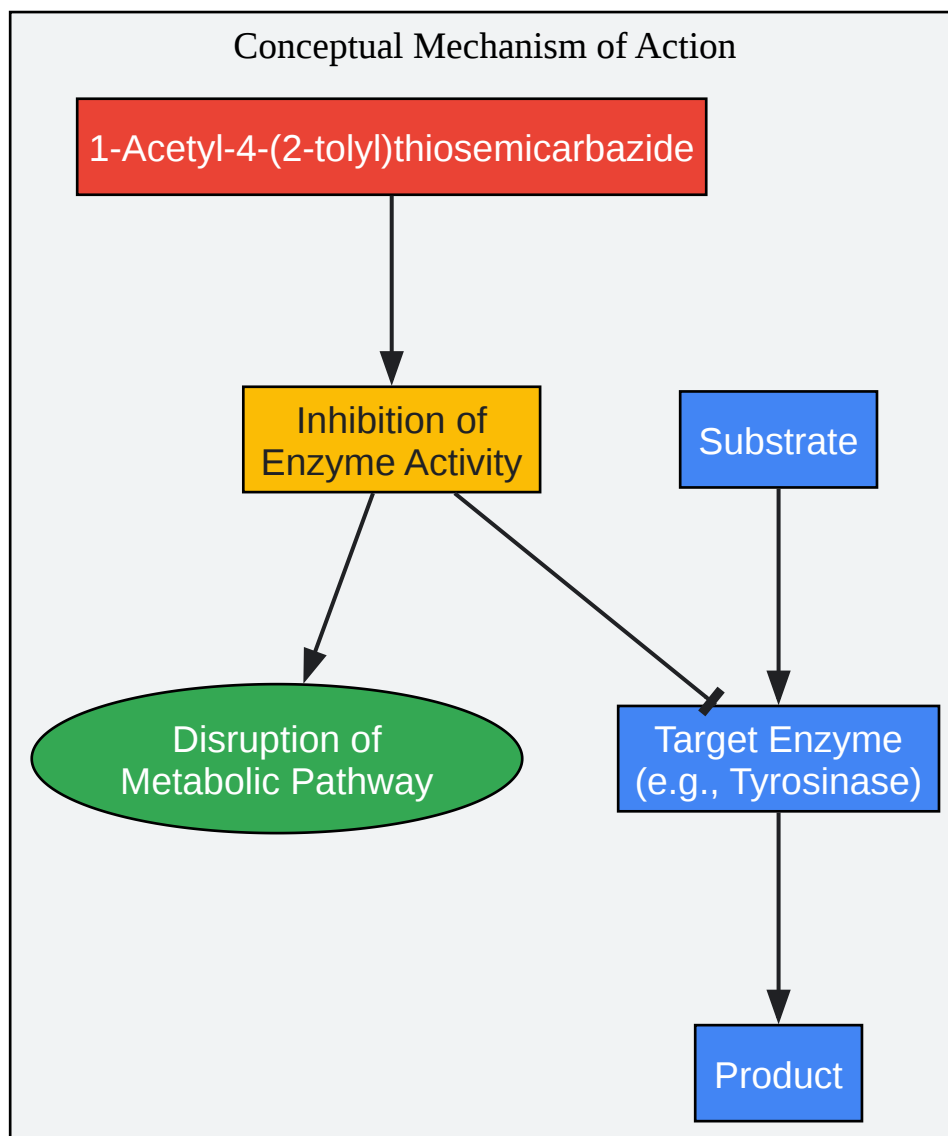
## Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For **1-Acetyl-4-(2-tolyl)thiosemicarbazide**, the expected molecular ion peak  $[M+H]^+$  would be observed at  $m/z$  224.29.

## Potential Biological Significance

Thiosemicarbazide derivatives are known to exert their biological effects through various mechanisms, including enzyme inhibition and coordination with metal ions.<sup>[1][10]</sup> One of the

proposed mechanisms of action for similar compounds is the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation, such as tyrosinase or ribonucleotide reductase.[5]



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Caption: Potential mechanism of action for thiosemicarbazide derivatives.

## Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **1-Acetyl-4-(2-tolyl)thiosemicarbazide**. The outlined synthetic procedure is straightforward and efficient. The comprehensive characterization data, based on established spectroscopic

techniques for analogous compounds, will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized molecule. The potential biological significance of this class of compounds warrants further investigation into their specific mechanisms of action and therapeutic applications.

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